alpha-2,3-sialyltransferase-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-2,3-sialyltransferase-IN-1 is a compound that inhibits the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids, which play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-2,3-sialyltransferase-IN-1 involves the use of specific sialyltransferases, such as Pasteurella multocida alpha-2,3-sialyltransferase 1 (PmST1). Protein engineering techniques are employed to enhance the enzyme’s activity and reduce unwanted side activities . The reaction conditions typically include an optimal pH range of 7.5-9.0 and the use of CMP-sialic acid as a donor substrate .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale enzymatic synthesis using engineered bacterial cells. These cells are designed to express high levels of the desired sialyltransferase, allowing for efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-2,3-sialyltransferase-IN-1 primarily undergoes glycosylation reactions, where it transfers sialic acid residues to terminal positions of glycoproteins and glycolipids . It does not typically undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions

The common reagents used in these reactions include CMP-sialic acid as the donor substrate and various acceptor substrates, such as glycoproteins and glycolipids . The reactions are typically carried out at an optimal pH range of 7.5-9.0 .

Major Products

The major products formed from these reactions are sialylated glycoproteins and glycolipids, which have enhanced biological functions and stability .

Applications De Recherche Scientifique

Alpha-2,3-sialyltransferase-IN-1 has a wide range of scientific research applications:

Mécanisme D'action

Alpha-2,3-sialyltransferase-IN-1 exerts its effects by inhibiting the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. By inhibiting this activity, the compound can modulate various biological processes, including immune responses and cell-cell interactions . The molecular targets of this compound include the sialyltransferase enzymes themselves, as well as the sialylated glycoproteins and glycolipids that are produced .

Comparaison Avec Des Composés Similaires

Alpha-2,3-sialyltransferase-IN-1 is unique in its specific inhibition of alpha-2,3-sialyltransferase enzymes. Similar compounds include other sialyltransferase inhibitors, such as alpha-2,6-sialyltransferase inhibitors and alpha-2,8-sialyltransferase inhibitors . These compounds differ in their specificity for different sialyltransferase enzymes and their resulting biological effects .

List of Similar Compounds

- Alpha-2,6-sialyltransferase inhibitors

- Alpha-2,8-sialyltransferase inhibitors

- Sialidase inhibitors

This compound stands out due to its specific inhibition of alpha-2,3-sialyltransferase enzymes, making it a valuable tool for studying the roles of sialylation in various biological processes and for developing potential therapeutic applications .

Propriétés

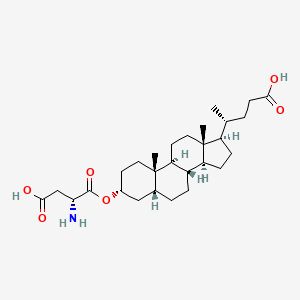

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUCRVJEHQBAKP-GCHQISOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2372168.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)

![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2372175.png)

![2-cyano-3-[2-(prop-2-en-1-yloxy)phenyl]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2372179.png)

![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)

![3-(BENZENESULFONYL)-7-CHLORO-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2372183.png)

![6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2372188.png)

![8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2372189.png)